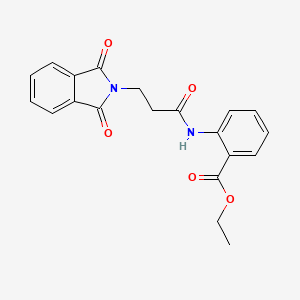![molecular formula C15H11N5O B5701888 4-[[3-(Tetrazol-1-yl)phenoxy]methyl]benzonitrile](/img/structure/B5701888.png)
4-[[3-(Tetrazol-1-yl)phenoxy]methyl]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[[3-(Tetrazol-1-yl)phenoxy]methyl]benzonitrile is an organic compound that features a tetrazole ring, a phenoxy group, and a benzonitrile moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The tetrazole ring is known for its stability and biological activity, making it a valuable component in drug design and other scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[3-(Tetrazol-1-yl)phenoxy]methyl]benzonitrile typically involves the formation of the tetrazole ring followed by its attachment to the phenoxy and benzonitrile groups. One common method for synthesizing tetrazole derivatives is through the click chemistry approach, which involves the reaction of azides with alkynes under mild conditions to form the tetrazole ring. This method is favored for its efficiency and high yield.
Another approach involves the use of triethyl orthoformate and sodium azide to form the tetrazole ring, followed by subsequent reactions to attach the phenoxy and benzonitrile groups . The reaction conditions often include moderate temperatures and the use of solvents such as acetonitrile or water to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-[[3-(Tetrazol-1-yl)phenoxy]methyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the tetrazole ring or other functional groups in the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance the reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tetrazole ring may yield different oxidized forms, while substitution reactions can introduce new functional groups into the compound.
科学的研究の応用
4-[[3-(Tetrazol-1-yl)phenoxy]methyl]benzonitrile has several scientific research applications:
Medicinal Chemistry: The compound’s tetrazole ring is known for its biological activity, making it a potential candidate for drug development.
Material Science: The stability and electronic properties of the tetrazole ring make this compound useful in the development of advanced materials, such as polymers and coatings.
Biological Research: The compound can be used as a probe or ligand in biological studies to investigate receptor-ligand interactions and other biochemical processes.
作用機序
The mechanism of action of 4-[[3-(Tetrazol-1-yl)phenoxy]methyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic carboxylic acids, allowing it to bind to active sites in proteins and modulate their activity . This interaction can lead to various biological effects, depending on the specific target and pathway involved.
類似化合物との比較
Similar Compounds
Oteseconazole: A tetrazole-containing antifungal drug that inhibits the fungal enzyme cytochrome P450.
Quilseconazole: Another antifungal drug with a similar mechanism of action as oteseconazole.
Uniqueness
4-[[3-(Tetrazol-1-yl)phenoxy]methyl]benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tetrazole ring, phenoxy group, and benzonitrile moiety allows for versatile applications in various fields, setting it apart from other tetrazole derivatives.
特性
IUPAC Name |
4-[[3-(tetrazol-1-yl)phenoxy]methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5O/c16-9-12-4-6-13(7-5-12)10-21-15-3-1-2-14(8-15)20-11-17-18-19-20/h1-8,11H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWTJMSDKAWUCDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CC=C(C=C2)C#N)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl {4-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetate](/img/structure/B5701805.png)

![2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide](/img/structure/B5701828.png)
![2-[(4-Bromothiophen-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5701830.png)
![N-[3-(isobutyrylamino)phenyl]-2-nitrobenzamide](/img/structure/B5701832.png)
![N-{[5-(2-amino-2-oxoethoxy)-2-chloro-4-methylphenyl]sulfonyl}-beta-alanine](/img/structure/B5701838.png)
![1-(3,4-dihydropyrimido[1,2-a]benzimidazol-1(2H)-yl)ethanone](/img/structure/B5701841.png)
![3-methyl-1-[4-[2-(4-methylphenoxy)acetyl]piperazin-1-yl]butan-1-one](/img/structure/B5701845.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B5701872.png)
![1-({3-chloro-4-[(2-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine](/img/structure/B5701873.png)
![N~1~-(4-CYANOPHENYL)-2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE](/img/structure/B5701874.png)
![(E)-N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-1-phenyl-1-(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yl)methanimine](/img/structure/B5701879.png)

